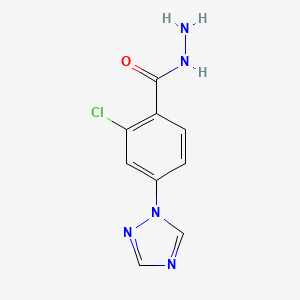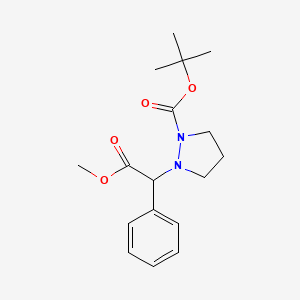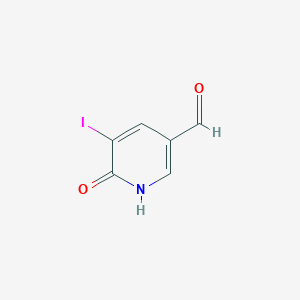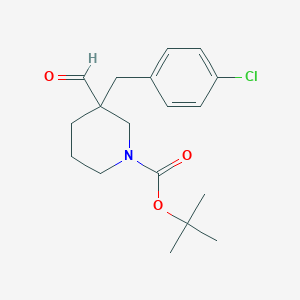![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S . It has an average mass of 384.192 Da and a monoisotopic mass of 383.942932 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core, which is substituted at the 3-position with an iodine atom and at the 1-position with a benzenesulfonyl group . The SMILES string representation of this molecule is Ic1cn(c2ncccc12)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.19 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Cycloaddition Reactions
- The reaction of derivatives of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with azides or isocyanides produces new classes of compounds, specifically triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are noted for their good yields and regioselectivity (Gao & Lam, 2008).
Synthesis of Substituted Pyridones
- A method involving 1-Benzenesulfonyl-diazoacetyl-pyrrolidin-2-one has been developed for synthesizing highly substituted 2(1H)-Pyridones. This method has been applied successfully in the synthesis of complex organic compounds, showcasing its versatility (Padwa, Sheehan, & Straub, 1999).
Functionalization for Agrochemicals and Materials
- 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been functionalized to produce compounds aiming towards agrochemical and functional material applications. This includes the synthesis of multidentate agents and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Novel Pyrrolo[2,3-D]Pyrimidine Derivatives
- A study describes the synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These compounds are characterized by their unique chemical structures and potential applications in various fields (Khashi, Davoodnia, & Chamani, 2014).
Syntheses and Properties
- Research has explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including alkyl and aryl substituted derivatives. These compounds demonstrate diverse reactivity, such as undergoing nitration, bromination, iodination, and reacting with Mannich bases (Herbert & Wibberley, 1969).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640117 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
887115-53-9 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)




![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)